molecular formula C9H14F3NO4 B1626922 (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate CAS No. 1039356-94-9

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate

Cat. No.: B1626922
CAS No.: 1039356-94-9
M. Wt: 257.21 g/mol
InChI Key: ABVSNZKOIMDOKW-UHFFFAOYSA-N
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Description

“®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate” is a chemical compound. It is a derivative of amino acids that are protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These are prepared as room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids . The Boc-AAILs are then used as starting materials in further synthesis processes .


Chemical Reactions Analysis

The Boc group in these compounds can be removed through deprotection reactions. This process often involves the use of strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF) . The deprotection can also be achieved at high temperatures using a thermally stable ionic liquid .

Scientific Research Applications

Enzyme Inhibition

One of the key applications involves the synthesis of enzyme inhibitors, where (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate serves as a precursor. For instance, it was utilized in the synthesis of renin inhibitory peptides, showcasing its role in the development of compounds with potential therapeutic applications, such as treating hypertension by inhibiting the renin enzyme (Thaisrivongs et al., 1987).

Synthetic Intermediates

This compound is also pivotal in the synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids, demonstrating its versatility as a synthetic intermediate. Such processes are critical for the preparation of complex molecules that could serve as building blocks for pharmaceuticals or materials science applications (Temperini et al., 2020).

Structural Studies

Further research has been conducted on the molecular and crystal structure of derivatives of this compound, providing insights into the conformation-stabilizing function of weak intermolecular bonding. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications in various fields (Kozioł et al., 2001).

Medicinal Chemistry Applications

Additionally, efforts towards the synthesis of microsporin B highlight the use of this compound in medicinal chemistry, particularly in creating compounds with unique biological activities. These endeavors underscore the compound's role in the synthesis of potential drug candidates (Swaroop et al., 2014).

Safety and Hazards

While specific safety and hazard information for “®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate” is not available, general precautions for handling Boc-protected compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The use of Boc-protected amino acids in the synthesis of peptides and other organic compounds continues to be an active area of research . Future directions may include the development of more efficient synthesis methods, the exploration of new applications, and the study of the properties and behaviors of these compounds .

Mechanism of Action

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(15)13-5(6(14)16-4)9(10,11)12/h5H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVSNZKOIMDOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559567
Record name Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039356-94-9
Record name Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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